Reduced Cytotoxicity in Human Lymphoid Cells Compared to 5‑Iodo and 5‑Methyl Congeners
In the uninfected human lymphoid H9 cell line, 3′-azido‑2′,3′-dideoxy‑5‑bromouridine (AzBdUrd) exhibits an IC50 of 590 µM for cell‑growth inhibition, compared to 197 µM for the 5‑iodo analogue AzIdUrd and a reported TCID50 of 29 µM for AZT. Thus AzBdUrd is approximately 20‑fold less cytotoxic than AZT and 3‑fold less cytotoxic than AzIdUrd in this lymphocyte model [1][2].
| Evidence Dimension | Cytotoxicity (50% growth inhibition) in uninfected H9 cells |
|---|---|
| Target Compound Data | IC50 = 590 µM (AzBdUrd) |
| Comparator Or Baseline | AzIdUrd IC50 = 197 µM; AZT TCID50 = 29 µM |
| Quantified Difference | AzBdUrd vs. AzIdUrd: 3.0‑fold lower toxicity; AzBdUrd vs. AZT: ~20‑fold lower toxicity |
| Conditions | Human lymphoid H9 cell line; 72‑h growth assay; uninfected cells |
Why This Matters
For ex‑vivo or long‑term cell‑culture antiviral assays where host‑cell toxicity can confound efficacy readouts, AzBdUrd’s markedly reduced cytotoxicity provides a wider experimental window than AZT or AzIdUrd.
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- [2] Lin TS, Guo JY, Schinazi RF, Chu CK, Xiang JN, Prusoff WH. Synthesis and antiviral activity of several 2,5′-anhydro analogues of 3′-azido-3′-deoxythymidine, 3′-azido-2′,3′-dideoxyuridine, 3′-azido-2′,3′-dideoxy-5-halouridines, and 3′-deoxythymidine against human immunodeficiency virus and Rauscher‑murine leukemia virus. J Med Chem. 1989 Aug;32(8):1891‑1895. doi:10.1021/jm00128a034 View Source
